Isobutyl valerate

Description

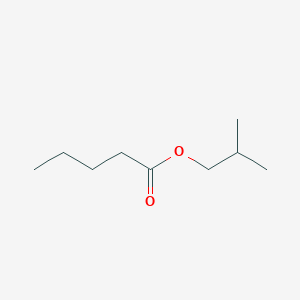

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNADZOSMJDVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065134 | |

| Record name | Pentanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10588-10-0 | |

| Record name | Isobutyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N1Y3169HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] This document provides a comprehensive technical overview of the chemical and physical properties of isobutyl valerate, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a colorless liquid.[2] It is almost insoluble in water but soluble in propylene (B89431) glycol and miscible with alcohol and oils.[3] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [4][5][6] |

| Molecular Weight | 158.24 g/mol | [5] |

| Boiling Point | 169 °C to 179.00 °C at 760 mmHg | [3][7] |

| Melting Point | -92.8 °C (estimate) | [1] |

| Density | 0.86 to 0.874 g/cm³ | [3][4] |

| Flash Point | 55.56 °C to 63 °C | [1][7] |

| Vapor Pressure | 1.09 mmHg at 25°C | [4][7] |

| Refractive Index | ~1.416 | [4] |

| LogP | 2.37580 to 3.177 (estimate) | [1][4] |

| Solubility in Water | 117.8 mg/L at 25 °C (estimate) | [7] |

Chemical Structure and Identifiers

The chemical structure of this compound consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.

| Identifier | Value | Source |

| IUPAC Name | 2-methylpropyl pentanoate | [5] |

| SMILES | CCCCC(=O)OCC(C)C | [6] |

| InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | [6] |

| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N | [4] |

| CAS Number | 10588-10-0 | [5] |

graph Isobutyl_Valerate_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.7,-0.7!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.7,-0.7!"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.4,0!"]; C7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.1,0.7!"]; C8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.8,0!"]; C9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,0.7!"];

// Hydrogen nodes (implicit for clarity, but can be added if needed)// Edges C5 -- O1 [len=1.2]; C5 -- O2 [style=double, len=1.2]; O1 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C7 -- C9 [len=1.2];

// Positioning nodes for a clearer layout - manual adjustment C1 [pos="-3.5,0!"]; C2 [pos="-2.8,0.7!"]; C3 [pos="-2.1,0!"]; C4 [pos="-1.4,0.7!"]; C5 [pos="-0.7,0!"]; O2 [pos="-0.7,-0.8!"]; O1 [pos="0,0.7!"]; C6 [pos="0.7,0!"]; C7 [pos="1.4,0.7!"]; C8 [pos="2.1,0!"]; C9 [pos="1.4,1.4!"];

// Re-drawing edges with new positions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2 [style=double]; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; }

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.

Materials and Equipment:

-

Valeric acid

-

Isobutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.

-

Workup - Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by fractional distillation to obtain the final product.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways

There is no significant evidence in the current scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.

Safety Information

This compound is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutyl isovalerate | Organic reagent | TargetMol [targetmol.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. uakron.edu [uakron.edu]

- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 6. BUTYL VALERATE synthesis - chemicalbook [chemicalbook.com]

- 7. (560ap) Esterification of Isobutyl Alcohol and Acetic Acid - Kinetic Study | AIChE [proceedings.aiche.org]

An In-depth Technical Guide to Isobutyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, with potential applications in various research and development sectors. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity and Synonyms

Isobutyl valerate is chemically defined as the ester of isobutanol and valeric acid.[1] Its unique chemical structure contributes to its characteristic fruity aroma.

CAS Number: 10588-10-0[1]

Synonyms:

-

Isobutyl pentanoate[1]

-

2-Methylpropyl pentanoate[1]

-

Valeric acid, isobutyl ester[1]

-

Isobutyl n-valerate

-

2-Methyl-1-propyl pentanoate

-

Pentanoic acid, 2-methylpropyl ester[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Boiling Point | 167 - 183.34 °C | [2] |

| Density | 0.854 - 0.874 g/cm³ | [2] |

| Refractive Index | 1.4046 | |

| Flash Point | 55.56 - 63 °C | |

| Solubility | Almost insoluble in water; soluble in propylene (B89431) glycol, miscible with alcohol and oils. | |

| LogP | 2.8 - 3.177 | [1] |

| Dielectric Constant | 3.8 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

This compound can be synthesized through the acid-catalyzed Fischer esterification of valeric acid and isobutanol.[3] The following is a representative protocol.

Materials:

-

Valeric acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of valeric acid and a slight excess of isobutanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) while cooling the flask in an ice bath.

-

Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[4]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5)

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For complex matrices, a prior extraction step may be necessary.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split injection is typically used to prevent column overloading.[5]

-

GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.

-

MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.[4]

3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile esters, HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.

Instrumentation:

-

HPLC system with a UV or MS detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: As this compound lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a mass spectrometer can be used as the detector. Samples should be dissolved in the mobile phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of esters.

-

Separation: The sample is injected onto the column, and the components are separated based on their polarity.

-

Detection: The eluting compounds are detected by the UV or MS detector. Quantification is performed by comparing the peak area to a calibration curve.

Signaling Pathways and Logical Relationships

While specific signaling pathways in mammalian systems directly involving this compound are not well-documented, the biosynthesis of esters is a fundamental biochemical process. The following diagram illustrates a generalized enzymatic pathway for ester synthesis, analogous to the production of isobutyl acetate, which can be logically extended to this compound.

Caption: Generalized enzymatic synthesis of this compound.

The following diagram illustrates the typical workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for this compound synthesis and purification.

Safety and Regulatory Information

This compound is used as a flavoring agent in food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related compounds and generally recognizes short-chain esters as having a wide margin of safety at current levels of intake when used as flavoring agents.[6] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a flammable liquid and may cause irritation.[1] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

An In-Depth Technical Guide to the Synthesis of Isobutyl Valerate from Isobutanol and Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl valerate (B167501), an ester widely used as a flavoring and fragrance agent, through the Fischer esterification of isobutanol and valeric acid. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol.

Introduction

Isobutyl valerate (also known as isobutyl pentanoate) is a colorless liquid with a fruity, apple-like odor.[1] Its synthesis is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's equilibrium nature necessitates strategic approaches to maximize product yield, such as using an excess of one reactant or removing water as it is formed.[3][4]

Reaction Mechanism and Kinetics

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

The kinetics of similar esterification reactions have been studied, often fitting pseudo-homogeneous models. For the synthesis of isobutyl propionate (B1217596) from isobutanol and propionic acid using Amberlyst-15 as a catalyst, the activation energy was determined to be 52.03 kJ/mol.[5][6]

Catalysis

A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and commonly used.[2][7] They are highly active but can be corrosive and difficult to separate from the reaction mixture.

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer significant advantages, including ease of separation from the product, reusability, and reduced corrosivity.[8][9] Studies on similar esterifications have shown high yields with these catalysts.[10]

Optimized Reaction Conditions

Based on studies of analogous ester syntheses, such as isoamyl isovalerate, the following conditions can be considered optimal for maximizing the yield of this compound.[11]

| Parameter | Optimized Value | Reference |

| Molar Ratio (Isobutanol:Valeric Acid) | 1.1:1 | [11] |

| Catalyst Loading (p-TSA or Amberlyst) | ~6.4% (by weight of valeric acid) | [11] |

| Reaction Temperature | Reflux (boiling point of the mixture) | [2][7] |

| Reaction Time | 2 hours | [11] |

Using an excess of the alcohol (isobutanol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on established Fischer esterification procedures.[2][7][12]

5.1. Materials and Equipment

-

Valeric acid

-

Isobutanol

-

Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

5.2. Reaction Setup and Procedure

-

Charging the Reactor: In a round-bottom flask, combine valeric acid and isobutanol. A slight excess of isobutanol (e.g., a 1.1:1 molar ratio of alcohol to acid) is recommended.

-

Catalyst Addition: Carefully add the acid catalyst to the flask. For sulfuric acid, a few drops are typically sufficient. For p-toluenesulfonic acid, use approximately 6.4% of the mass of the valeric acid.[11]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or oil bath. Allow the reaction to reflux for approximately 2 hours.[11]

-

Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

5.3. Work-up and Purification

-

Transfer: Transfer the cooled reaction mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with cold water to remove the bulk of the unreacted alcohol and some of the acid catalyst.[2]

-

Next, wash with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

-

Finally, wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[2]

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Filtration: Filter the dried organic layer to remove the drying agent.

-

Distillation: Purify the crude this compound by simple or fractional distillation.[13] The boiling point of this compound is approximately 169 °C. Collect the fraction that distills at or near this temperature.

Reaction Pathway Diagram

The overall synthesis of this compound from isobutanol and valeric acid can be visualized as follows:

Expected Yields

With optimized conditions, the yield of this compound is expected to be high. For the very similar synthesis of isoamyl isovalerate, yields of up to 97.5% have been reported.[11] Actual yields will depend on the efficiency of the work-up and purification steps.

Safety Considerations

-

Valeric acid has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment, including gloves and safety goggles.

-

Isobutanol is flammable. Ensure there are no open flames or spark sources near the experimental setup.

-

The distillation should be performed with care, ensuring that the apparatus is properly assembled and that bumping is prevented by the use of boiling chips or a magnetic stirrer.

Conclusion

The synthesis of this compound from isobutanol and valeric acid is a robust and well-understood esterification reaction. By employing an acid catalyst and optimizing reaction conditions such as reactant molar ratio and reaction time, high yields of the desired ester can be achieved. The use of heterogeneous catalysts like Amberlyst-15 can offer a more environmentally friendly and industrially scalable approach. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.

References

- 1. This compound, 10588-10-0 [thegoodscentscompany.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Ester - Wikipedia [en.wikipedia.org]

- 5. "Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15" by ALİME İZCİ and HALİT LEVENT HOŞGÜN [journals.tubitak.gov.tr]

- 6. scispace.com [scispace.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

The Occurrence of Isobutyl Valerate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), a volatile organic compound recognized by its characteristic fruity aroma, is a naturally occurring ester found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of isobutyl valerate in plants, detailing its presence in various species, quantitative data, and the biosynthetic pathways responsible for its formation. The document further outlines common experimental protocols for the extraction and analysis of this compound from plant matrices. The information is presented to support researchers, scientists, and drug development professionals in understanding the distribution and synthesis of this bioactive compound.

Natural Occurrence of this compound in Plants

This compound and its isomer, isobutyl isovalerate, have been identified as constituents of the essential oils and aromatic profiles of several plant species. These compounds contribute to the characteristic scent of these plants and may play a role in plant-pollinator interactions and defense mechanisms. Documented occurrences include species within the Valerianaceae, Asteraceae, and other plant families.

Quantitative Data

The concentration of this compound and its isomers can vary significantly between plant species, cultivars, and even different parts of the same plant. Environmental factors and harvesting time can also influence the abundance of these volatile compounds. The following table summarizes the available quantitative data for this compound and isobutyl isovalerate in select plant species.

| Plant Species | Family | Plant Part | Compound | Concentration (%) | Reference(s) |

| Valeriana officinalis | Valerianaceae | Root | Isobutyl isovalerate | 6.47 | [1] |

| Valeriana edulis ssp. procera | Valerianaceae | Root | Isobutyl isovalerate | 46.28 | [1] |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Essential Oil | Isobutyl isovalerate | 0.12 | |

| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Essential Oil | Isobutyl isovalerate | 0.16 | |

| Malus domestica (Apple) | Rosaceae | Fruit | Isobutyl acetate (B1210297)* | Present |

Note: Isobutyl acetate is a closely related ester, indicating the presence of the necessary precursors and enzymatic machinery for isobutyl ester formation.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving the convergence of amino acid catabolism and fatty acid metabolism. The final step is the esterification of isobutanol with valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Precursor Biosynthesis

-

Isobutanol: The isobutanol backbone is derived from the branched-chain amino acid, L-valine. The biosynthesis pathway involves a series of enzymatic reactions that convert L-valine into isobutanol.[2][3]

-

Valeryl-CoA: Valeryl-CoA is derived from the degradation of fatty acids or branched-chain amino acids. For instance, the catabolism of L-leucine can lead to the formation of isovaleryl-CoA, which can be a precursor to valeryl-CoA through isomerization or other modifications.[4]

Esterification

The final step in the biosynthesis of this compound is the condensation of isobutanol and valeryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in fruits and flowers.[5][6][7]

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve methods optimized for volatile organic compounds.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds from plant matrices, each with its own advantages and limitations.

| Extraction Method | Principle | Advantages | Disadvantages |

| Steam Distillation | Plant material is exposed to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected. | Well-established, suitable for large quantities. | Can cause thermal degradation of some compounds. |

| Solvent Extraction | Plant material is macerated in an organic solvent, which dissolves the volatile compounds. | Can extract a wide range of compounds. | Potential for solvent contamination, may extract non-volatile compounds. |

| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber is exposed to the headspace above the plant sample, adsorbing volatile compounds. The fiber is then desorbed in the injector of a gas chromatograph. | Non-destructive, requires small sample size, solvent-free. | Fiber has a limited capacity, competition for adsorption sites. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, with the temperature set to ensure rapid volatilization of the analytes (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

Identification: Compounds are identified by comparing their mass spectra to libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.

-

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Use of the valine biosynthetic pathway to convert glucose into isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In plants a putative isovaleryl-CoA-dehydrogenase is located in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular functional mechanisms of two alcohol acetyltransferases in Lavandula x intermedia (lavandin) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isobutyl Valerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of isobutyl valerate (B167501), an ester recognized for its characteristic fruity aroma. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and standardized experimental protocols are provided to guide laboratory practices.

Core Physical and Chemical Properties

Isobutyl valerate, also known as isobutyl pentanoate, is a colorless liquid with the molecular formula C₉H₁₈O₂.[1][2] It is characterized by a sweet, fruity, apple-like odor. The fundamental identifiers and physical constants are detailed below.

Identifiers and Molecular Structure

| Identifier | Value | Source |

| IUPAC Name | 2-methylpropyl pentanoate | [1] |

| Synonyms | Isobutyl pentanoate, Valeric acid, isobutyl ester | [1][3] |

| CAS Number | 10588-10-0 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCCCC(=O)OCC(C)C | [1] |

Tabulated Physical Properties

The physical properties of this compound are summarized in the following table. These values are critical for handling, storage, and process design.

| Property | Value | Unit | Conditions | Source |

| Appearance | Colorless, clear liquid | - | - | [4] |

| Boiling Point | 167 - 179 | °C | @ 760 mmHg | [4] |

| 87 - 88 | °C | @ 50 mmHg | [4] | |

| Melting Point | -92.8 (estimate) | °C | - | [3][5] |

| Density | 0.860 - 0.8625 | g/cm³ | @ 25 °C | [3][4][6] |

| 0.854 | g/mL | - | [7] | |

| 0.862 | g/cm³ | @ 25 °C | [8] | |

| Refractive Index | 1.4046 - 1.416 | - | @ 20 °C | [3][5][6][9] |

| Vapor Pressure | 1.09 | mmHg | @ 25 °C (est) | [4][9] |

| Vapor Density | 5.4 | (Air = 1) | - | [4] |

| Flash Point | 55.56 - 63 | °C | Closed Cup | [3][4][6] |

| Solubility | Insoluble in water | - | - | [4] |

| 117.8 mg/L in water | - | @ 25 °C (est) | [4] | |

| Soluble in alcohol, oils, and propylene (B89431) glycol | - | - | [3][4] | |

| logP (o/w) | 3.177 (estimate) | - | - | [3][4] |

Chemical Properties and Reactivity

This compound is a fatty acid ester.[1] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and valeric acid. It is a flammable liquid and should be handled with appropriate safety precautions.[1][4] It is incompatible with strong oxidizing agents.[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid esters like this compound. While the specific methods used to generate the data in the table above were not cited in the source documents, these protocols represent industry-standard practices.

Boiling Point Determination (Micro Method)

The boiling point of a small sample of a liquid organic compound can be determined using a micro-boiling point apparatus.

Apparatus:

-

Thiele tube or 150-mL beaker with mineral oil

-

Thermometer (e.g., -10 to 200 °C)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or tubing to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A few drops of the this compound sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the mineral oil bath within the Thiele tube.

-

The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed once a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][11]

Density Determination (Digital Density Meter)

The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The instrument is calibrated with at least two reference standards (e.g., dry air and distilled water).

-

The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.

-

A small volume of the this compound sample is introduced into the oscillating U-tube, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample.[1][4][6]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, can be determined using an Abbe refractometer according to a standard method like ASTM D1218.

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (e.g., sodium lamp)

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer prisms are cleaned and dried.

-

The temperature of the prisms is regulated to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.

-

A few drops of the this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.[10][12][13][14][15]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point, the lowest temperature at which vapors of the material will ignite, is a critical safety parameter. It can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)

-

Heating source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

The sample cup is filled with this compound to the specified mark.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a controlled, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[2][3][5][9][16]

Synthesis and Purification

Synthesis via Fischer Esterification

This compound is typically synthesized via the Fischer esterification of valeric acid with isobutanol, using an acid catalyst such as sulfuric acid.

Experimental Protocol Outline:

-

Valeric acid and an excess of isobutanol are added to a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The mixture is heated under reflux for a specified period to drive the reaction towards completion.[17][18][19][20][21][22] The removal of water as it forms (e.g., using a Dean-Stark apparatus) can also be employed to shift the equilibrium.

Purification

The crude this compound is typically purified to remove unreacted starting materials, the acid catalyst, and byproducts.

Purification Protocol Outline:

-

Neutralization: The cooled reaction mixture is washed with a sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted valeric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is removed.

-

Washing: The organic layer is washed with water to remove any remaining water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

-

Distillation: The final purification is achieved by fractional distillation to separate the pure this compound from any remaining isobutanol and other impurities based on their different boiling points.[17][23][24]

Summary Diagram of Key Properties

The following diagram provides a visual summary of the key physical and chemical properties of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. data.ntsb.gov [data.ntsb.gov]

- 8. chymist.com [chymist.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. kaycantest.com [kaycantest.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 17. scienceready.com.au [scienceready.com.au]

- 18. community.wvu.edu [community.wvu.edu]

- 19. cerritos.edu [cerritos.edu]

- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. ocw.mit.edu [ocw.mit.edu]

- 23. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 24. researchgate.net [researchgate.net]

Spectroscopic Profile of Isobutyl Valerate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl valerate (B167501) (also known as isobutyl pentanoate), a compound of interest for researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of isobutyl valerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.82 | Doublet | 2H | ~6.7 | -O-CH₂ -CH(CH₃)₂ |

| ~2.20 | Triplet | 2H | ~7.5 | -CO-CH₂ -CH₂CH₂CH₃ |

| ~1.89 | Multiplet | 1H | - | -O-CH₂-CH (CH₃)₂ |

| ~1.58 | Sextet | 2H | ~7.5 | -CO-CH₂-CH₂ -CH₂CH₃ |

| ~1.35 | Sextet | 2H | ~7.4 | -CO-CH₂CH₂-CH₂ -CH₃ |

| ~0.92 | Doublet | 6H | ~6.7 | -O-CH₂-CH(CH₃ )₂ |

| ~0.90 | Triplet | 3H | ~7.4 | -CO-CH₂CH₂CH₂-CH₃ |

Note: Predicted data based on standard chemical shift values and coupling patterns for esters. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~173.5 | C=O | C =O |

| ~70.5 | CH₂ | -O-CH₂ -CH(CH₃)₂ |

| ~34.2 | CH₂ | -CO-CH₂ -CH₂CH₂CH₃ |

| ~28.2 | CH | -O-CH₂-CH (CH₃)₂ |

| ~27.0 | CH₂ | -CO-CH₂-CH₂ -CH₂CH₃ |

| ~22.3 | CH₂ | -CO-CH₂CH₂-CH₂ -CH₃ |

| ~19.0 | CH₃ | -O-CH₂-CH(CH₃ )₂ |

| ~13.7 | CH₃ | -CO-CH₂CH₂CH₂-CH₃ |

Note: Predicted data based on standard chemical shift values for esters. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1170 | Strong | C-O stretch (ester) |

Note: These are characteristic absorption bands for a simple aliphatic ester like this compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 85 | 99.99 | [CH₃CH₂CH₂CH₂CO]⁺ (Acylium ion) |

| 57 | 73.74 | [C₄H₉]⁺ (Butyl cation) |

| 56 | 54.14 | [C₄H₈]⁺ (Butene radical cation) |

| 41 | 38.29 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 28.30 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard parameters are used. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The this compound sample is diluted in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to an appropriate concentration.

Data Acquisition: The analysis is performed on a GC-MS system.[3] The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation of components.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to Isobutyl Valerate: Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyl valerate (B167501) (also known as isobutyl pentanoate) for use in a laboratory setting. The following sections detail the substance's properties, hazards, and the necessary protocols to ensure safe handling, storage, and disposal.

Substance Identification and Properties

Isobutyl valerate is a colorless liquid with a fruity odor, commonly used as a flavoring and fragrance agent.[1][2] It is essential to understand its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10588-10-0 | [3] |

| Molecular Formula | C₉H₁₈O₂ | [3][4][5] |

| Molecular Weight | 158.24 g/mol | [3][4][5] |

| Appearance | Colorless mobile liquid | [6] |

| Boiling Point | 169 - 179 °C | [1][6] |

| Flash Point | 55.56 - 59.4 °C | [1][3] |

| Density | 0.86 - 0.874 g/cm³ | [3][6] |

| Vapor Pressure | 1.09 mmHg @ 25°C | [3] |

| Vapor Density | 5.4 (Air = 1) | [1] |

| Solubility | Almost insoluble in water; soluble in alcohol, oils, and propylene (B89431) glycol.[1][6] | [1][6] |

Hazard Identification and Toxicological Data

This compound is classified as a flammable liquid and may cause irritation upon contact.[7][8][9] Understanding its hazard classification is critical for risk assessment in the laboratory.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[5][8] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][9] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][9] |

Table 3: Toxicological Data (for Isobutyl Isovalerate, an isomer with similar properties)

| Test | Species | Route | Value |

| LD50 | Rat | Oral | >5,050 mg/kg |

| LD50 | Rabbit | Oral | 7,755 mg/kg |

| LD50 | Rabbit | Dermal | >5,000 mg/kg |

Protocols for Safe Handling and Storage

Adherence to strict protocols is necessary to minimize risks associated with this compound.

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[9]

-

Skin Protection: Chemically resistant, nitrile rubber gloves are recommended.[7] Dispose of contaminated gloves properly after use.[7] An impervious lab coat should be worn.[7]

-

Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[7][9] If a fume hood is not available, use a NIOSH-approved respirator with appropriate cartridges.[7]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[7][8][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[9][10]

-

All equipment used when handling the product must be grounded.[2][10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

-

The storage area should be designated as a "flammables area".[10]

Emergency Procedures

Protocols for accidental release, fire, and exposure are critical for laboratory safety.

-

Ensure adequate ventilation and evacuate personnel to safe areas.[7]

-

Wear appropriate PPE, including respiratory protection.[7]

-

Prevent the chemical from entering drains or sewage systems.[7]

-

Absorb the spill with an inert, non-combustible material like dry earth or sand.[2]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][7]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is flammable and its vapors may form explosive mixtures with air.[10][11] Hazardous decomposition products include carbon oxides.[7][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Use water spray to cool unopened containers.[7]

Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[7]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of soap and water.[7][12] If skin irritation occurs, get medical advice.[7][9]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7][9][13] Continue rinsing and seek immediate medical attention.[7][9]

-

Ingestion: DO NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and consult a physician immediately.[7]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[11] Do not mix with other waste.[11] Leave the chemical in its original container if possible.[11] Contaminated packaging should be handled in the same manner as the product itself. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. This compound, 10588-10-0 [thegoodscentscompany.com]

- 2. ISOBUTYL ISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | CAS#:10588-10-0 | Chemsrc [chemsrc.com]

- 4. Isobutyl isovalerate | C9H18O2 | CID 11514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10588-10-0 [chemicalbook.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. prod.adv-bio.com [prod.adv-bio.com]

- 9. elan-chemical.com [elan-chemical.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. poison.org [poison.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, imparts a characteristic sweet, fruity aroma and taste reminiscent of apples, raspberries, and bananas. This comprehensive technical guide delves into the core applications of isobutyl valerate, its sensory profile, natural occurrence, and synthesis. Detailed experimental protocols for its sensory evaluation and chemical synthesis are provided, alongside quantitative data on its use levels and physical properties. This document aims to serve as a valuable resource for professionals in research, development, and formulation within the flavor, fragrance, and related industries.

Introduction

This compound, also known as 2-methylpropyl pentanoate, is an organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a potent and versatile fruity aroma and flavor profile.[1][2] Its desirable sensory characteristics have led to its widespread use as a flavoring agent in a variety of food and beverage products and as a fragrance component in perfumes, cosmetics, and other consumer goods. This guide provides a detailed overview of the primary uses and technical aspects of this compound for professionals in the field.

Sensory Profile

The organoleptic properties of this compound are central to its application in the flavor and fragrance industry. Its sensory profile is characterized by a complex interplay of fruity and sweet notes.

Odor Profile: The predominant odor characteristic of this compound is a strong, sweet, and fruity aroma. Specific descriptors frequently used by sensory panels include apple, raspberry, banana, and pear.[3][4] It can also possess ethereal and green nuances.

Taste Profile: When used as a flavoring agent, this compound imparts a sweet and fruity taste. At a concentration of 20.00 ppm in water, it is described as having sweet, green, fruity, and banana-like notes with fresh nuances.

A detailed breakdown of the sensory descriptors for this compound is provided in the table below.

| Sensory Attribute | Descriptor |

| Odor | Sweet, Fruity, Apple, Raspberry, Green Banana, Ethereal |

| Taste (at 20 ppm) | Sweet, Green, Fruity, Banana, Fresh |

Applications in the Flavor and Fragrance Industry

The versatile sensory profile of this compound makes it a valuable ingredient in a wide array of products.

Flavor Applications

In the food and beverage sector, this compound is utilized to enhance and impart fruity flavors. Its applications span across various categories:

-

Beverages: It is used in fruit juices, soft drinks, and alcoholic beverages to provide a fresh and ripe fruit character.

-

Confectionery: Candies, chewing gum, and fruit snacks often incorporate this compound to achieve a distinct fruity taste.

-

Baked Goods: It can be found in fillings, icings, and pastries to add a fruity dimension.

-

Dairy Products: Ice creams, yogurts, and flavored milk may contain this compound to complement fruit-based flavors.

Fragrance Applications

The pleasant and diffusive aroma of this compound makes it a popular choice in the fragrance industry for a variety of consumer products:

-

Fine Fragrances: It is used in perfumes and colognes, often in combination with other fruity and floral notes, to create vibrant and appealing scents.

-

Personal Care Products: Soaps, lotions, shampoos, and deodorants frequently feature this compound to provide a fresh and fruity scent.

-

Household Products: Air fresheners, candles, and cleaning products may also contain this ester to impart a pleasant aroma.

The following diagram illustrates the workflow of this compound applications in the flavor and fragrance industry.

References

Isobutyl valerate IUPAC name and molecular formula

An In-depth Technical Guide to Isobutyl Valerate (B167501)

This technical guide provides a comprehensive overview of isobutyl valerate, focusing on its chemical identity, physical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity odor and is utilized in the food and fragrance industries.[2][3]

1.1. IUPAC Name and Molecular Formula

1.2. Synonyms

The compound is also known by several other names, including:

-

Isobutyl pentanoate[1]

-

Pentanoic acid, 2-methylpropyl ester[1]

-

Valeric acid, isobutyl ester[1]

-

Isobutyl n-valerate[1]

1.3. Chemical Identifiers

| Identifier | Value |

| CAS Number | 10588-10-0[1] |

| PubChem CID | 66356[1] |

| EINECS Number | 234-191-9[1][3] |

| InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3[1] |

| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCC(=O)OCC(C)C[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Unit |

| Molecular Weight | 158.24 | g/mol [1] |

| Appearance | Colorless mobile liquid | -[2][4] |

| Boiling Point | 169 - 183.34 | °C[2][4] |

| Density | 0.86 - 0.8625 | g/cm³[2][4] |

| Refractive Index | 1.4046 | -[4] |

| Flash Point | 55.56 - 63 | °C[3][4] |

| Solubility in Water | 117.8 (estimated) | mg/L @ 25 °C[3] |

| Solubility in Organics | Soluble in propylene (B89431) glycol, miscible with alcohol and oils. | -[2] |

Synthesis of this compound

3.1. Experimental Protocol: Fischer Esterification

This compound can be synthesized via the direct esterification of isobutanol with n-valeric acid, typically catalyzed by an acid such as sulfuric acid under azeotropic conditions.[2]

Reagents and Equipment:

-

Isobutanol (2-methylpropan-1-ol)

-

n-Valeric acid (pentanoic acid)

-

Concentrated sulfuric acid (catalyst)

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separating funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, combine equimolar amounts of isobutanol and n-valeric acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the reaction mixture to reflux temperature.[5] The reaction is typically carried out for several hours to reach equilibrium.[5]

-

After cooling to room temperature, transfer the mixture to a separating funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purify the crude this compound by fractional distillation to obtain the final product.[5]

3.2. Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via Fischer esterification.

References

Solubility of isobutyl valerate in different organic solvents

An In-depth Technical Guide to the Solubility of Isobutyl Valerate (B167501) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl valerate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility information for structurally similar esters to provide a comparative analysis. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity odor. Its chemical structure consists of an isobutyl group attached to the carboxylate group of valeric acid. This structure imparts a moderate polarity, influencing its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, in fragrance formulations, and as a potential solvent or plasticizer in the pharmaceutical industry.

Solubility Profile of this compound and Analogous Esters

To provide a more comprehensive understanding, the following table summarizes the available quantitative and qualitative solubility data for this compound and structurally similar esters: butyl isovalerate, isobutyl butyrate, and pentyl valerate. These compounds share similar structural features and molecular weights, suggesting that their solubility behavior will be comparable.

Data Presentation: Solubility of this compound and Analogous Esters

| Solvent | This compound | Butyl Isovalerate | Isobutyl Butyrate | Pentyl Valerate (g/L @ 25°C) |

| Alcohols | ||||

| Ethanol (B145695) | Miscible | Soluble in ethanol and most organic solvents.[2] | Soluble in alcohol.[3] Soluble in 8 ml of 60% ethanol.[4] | 8603.08 |

| Methanol | Miscible | - | - | 10575.52 |

| n-Propanol | - | - | - | 6117.0 |

| Isopropanol | - | - | - | 6861.17 |

| n-Butanol | - | - | - | 5602.5 |

| Isobutanol | - | - | - | 4805.05 |

| Ketones | ||||

| Acetone | - | Soluble | - | 9051.94 |

| Esters | ||||

| Ethyl Acetate | - | - | - | 4940.42 |

| Methyl Acetate | - | - | - | 3457.55 |

| Ethers | ||||

| Diethyl Ether | Miscible | Soluble | Soluble | - |

| 1,4-Dioxane | - | - | - | 6233.29 |

| Aprotic Solvents | ||||

| Acetonitrile | - | - | - | 5547.48 |

| Dimethylformamide (DMF) | - | - | - | 7457.47 |

| Hydrocarbons | ||||

| Toluene | - | - | - | 2226.31 |

| Other | ||||

| Propylene (B89431) Glycol | Soluble | Insoluble | - | - |

| Fixed Oils | Miscible | Soluble in most non-volatile oils.[2] | Soluble in fixed oils.[3] | - |

| Water | Almost Insoluble (est. 117.8 mg/L) | Insoluble | Slightly soluble (356.7 mg/L).[3] | 0.58 |

| Glycerol | - | - | Insoluble | - |

Disclaimer: The data for analogous esters are provided as an estimation of the solubility of this compound and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6][7] This method is considered a reliable way to determine the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a gravimetric setup (evaporating dish, oven)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved ester is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of this compound:

-

Method A: Gas Chromatography (GC-FID)

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.[8][9]

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Inject a known volume of the diluted sample into the GC-FID system and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution.

-

-

Method B: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.[10][11]

-

Transfer the vial to an oven set at a temperature that will evaporate the solvent without degrading the this compound (a preliminary thermogravimetric analysis can determine the optimal temperature).

-

Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

The solubility can then be expressed in terms of g/100g of solvent or g/L of solvent.

-

-

Data Reporting

The solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or as a mole fraction. The temperature at which the measurement was performed must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, a general understanding of its behavior can be inferred from its structural properties and data from analogous esters. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The choice of analytical technique for quantification will depend on the available instrumentation and the required accuracy. The information and methodologies presented herein are intended to support researchers and professionals in the effective use and characterization of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. isobutyl butyrate, 539-90-2 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

Olfactory Characteristics of Isobutyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the olfactory characteristics of isobutyl valerate (B167501), an ester widely utilized in the flavor and fragrance industries. This document collates available quantitative and qualitative data on its odor and flavor profile, details relevant experimental methodologies for sensory analysis, and describes the general biochemical pathways involved in its perception. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and formulation, where understanding excipient properties, such as odor, is critical for patient compliance and product stability.

Introduction

Isobutyl valerate, also known as isobutyl pentanoate, is a volatile organic compound with the chemical formula C₉H₁₈O₂. It is a fatty acid ester that is found naturally in some fruits and is also synthesized for commercial use.[1] Its distinct fruity aroma makes it a valuable component in the formulation of a wide range of consumer products, including foods, beverages, and cosmetics.[1][2] In the pharmaceutical industry, understanding the sensory attributes of excipients like this compound is crucial, as strong or unpleasant odors can impact patient acceptability and adherence to treatment regimens. This guide synthesizes the current knowledge on the olfactory properties of this compound to support its informed use in research and product development.

Olfactory and Flavor Profile

This compound is consistently described as having a sweet and fruity aroma. The specific descriptors used by various sources highlight a complex and pleasant olfactory profile.

Qualitative Odor and Flavor Descriptors:

The flavor profile of this compound mirrors its aroma, with descriptions such as sweet, green, and fruity, with banana and fresh nuances at a concentration of 20 ppm.[4]

Quantitative Olfactory Data

Quantitative data on the olfactory properties of this compound are crucial for understanding its potency and potential impact in a formulation. The odor detection threshold is a key metric in this regard.

Table 1: Odor Detection Threshold of this compound

| Compound Name | Synonym(s) | Odor Detection Threshold (ppm, v/v) | Method | Reference |

| This compound | Isobutyl isovalerate | 0.0052 | Triangle Odor Bag Method | [4] |

Note: Isobutyl isovalerate (CAS 589-59-3) is a common synonym for this compound and is used in the cited study.

Physicochemical Properties

The physical and chemical properties of this compound influence its volatility and, consequently, its olfactory perception.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [7] |

| Molecular Weight | 158.24 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 168.50 °C @ 760.00 mm Hg | [7] |

| Flash Point | 132.00 °F (55.56 °C) | [3] |

| Specific Gravity | 0.860 @ 25.00 °C | [3] |

| Solubility | Miscible with alcohol | [7] |

Experimental Protocols for Sensory Analysis

While the specific protocols used for the regulatory evaluation of this compound by bodies like JECFA and FEMA are not publicly detailed, standard methodologies are employed in the sensory analysis of flavor and fragrance compounds. These methods are designed to produce reliable and reproducible data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.[1][3][5]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent.

-

Injection: A small volume of the sample is injected into a gas chromatograph (GC).

-

Separation: The GC separates the volatile compounds based on their physicochemical properties as they pass through a capillary column.

-

Detection: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.

-

Olfactory Assessment: A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration.[8]

-

Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which links specific chemical compounds to their perceived odors.

Figure 1: Workflow of Gas Chromatography-Olfactometry (GC-O).

Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[4][9][10] This can be applied to assess the impact of formulation changes on the odor profile of a product containing this compound.

Methodology:

-

Sample Preparation: Three coded samples are presented to the panelists. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, etc.).[10]

-